
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate and related compounds involves several key strategies, including the versatile use of oxazolone as a template for the synthesis of 2-phenyl-3,4-substituted oxazoles. Nucleophilic ring-opening of oxazolone followed by cyclization in the presence of silver carbonate is a notable method for creating these structures (Misra & Ila, 2010).
Molecular Structure Analysis
Structural analysis of related oxazole derivatives reveals that these compounds can exhibit various conformations and interactions in their crystal structures. Techniques such as X-ray diffraction and DFT calculations are instrumental in understanding these molecular geometries and their electronic properties. For example, studies on similar compounds have explored the conformational space and vibrational spectra, providing insights into the stability and reactivity of the oxazole ring system (Lopes et al., 2011).
Chemical Reactions and Properties
Oxazole compounds, including methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, participate in a variety of chemical reactions. These reactions can lead to the formation of novel heterocyclic scaffolds, demonstrating the compound's versatility as a precursor. For instance, nucleophilic ring opening followed by rearrangement or cyclization can result in the formation of diverse heterocyclic structures (Amareshwar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates for anticancer screening against various cancer cell lines. Among them, a compound similar to Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited potent cytotoxic activity, indicating its potential as a broad-range anticancer agent (Pilyo et al., 2020).
Photochemistry and Spectroscopy
Lopes et al. (2011) conducted a study on the photochemistry and vibrational spectra of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, demonstrating the substance's behavior under UV irradiation and identifying intermediates in its photoisomerization process. This research provides insights into the reactivity and properties of related oxazole compounds (Lopes et al., 2011).
Synthetic Methodologies
Prokopenko et al. (2010) explored the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, showcasing the versatility of oxazole compounds in synthesizing functional derivatives for further chemical transformations. This study underscores the synthetic utility of oxazole derivatives in organic chemistry (Prokopenko et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAGDOIQORQNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428886 |
Source


|
| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
CAS RN |
100063-41-0 |
Source


|
| Record name | 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100063-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

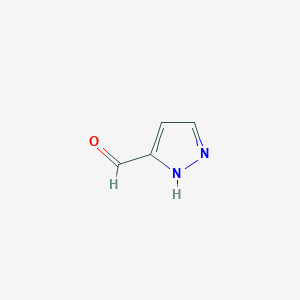

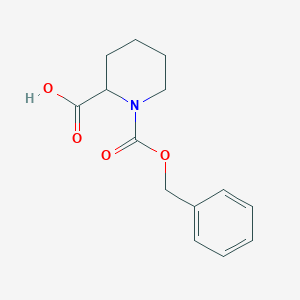
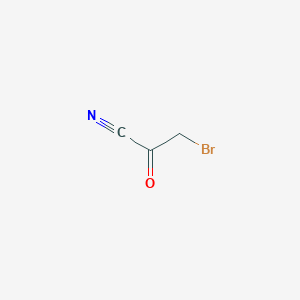

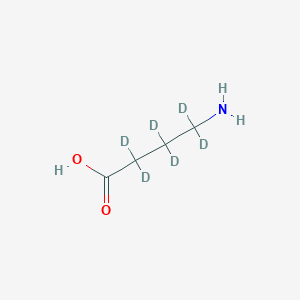

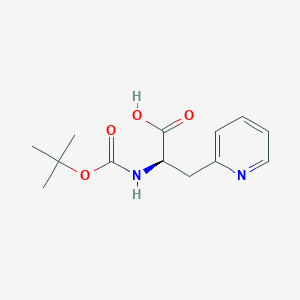



![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)

